molecular formula C8H8F2N2O2 B13125020 3,5-Difluoro-n'-hydroxy-4-methoxybenzene-1-carboximidamide

3,5-Difluoro-n'-hydroxy-4-methoxybenzene-1-carboximidamide

Cat. No.: B13125020
M. Wt: 202.16 g/mol
InChI Key: UUULMAXFZFBMSV-UHFFFAOYSA-N
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Description

3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide is an aromatic organic compound with the chemical formula C8H8F2N2O2 and a molecular weight of 202.2 g/mol. It is a white to light yellow crystalline powder, soluble in dimethyl sulfoxide (DMSO), and sparingly soluble in methanol and ethanol. This compound is a carboximidamide derivative and has been reported to possess various biological activities, such as anticancer, antiviral, and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide involves the reaction of 2,5-difluoroaniline with 4-methoxy-1,2-benzenediamine in the presence of a carboxylic acid derivative, such as methyl chloroformate or ethyl chloroformate. The reaction typically occurs under mild conditions, and the product can be purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including anticancer, antiviral, and antioxidant properties.

    Medicine: Potential use in developing new drugs due to its biological activities.

    Industry: Possible applications in materials science and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its anticancer activity may involve inducing apoptosis in cancer cells, while its antiviral activity may involve inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-hydroxybenzylidene imidazolinone: An imidazolinone fluorophore used in biochemical studies.

    3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Another fluorinated aromatic compound with different functional groups.

Uniqueness

3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

3,5-difluoro-N'-hydroxy-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H8F2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(11)12-13/h2-3,13H,1H3,(H2,11,12)

InChI Key

UUULMAXFZFBMSV-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1F)/C(=N/O)/N)F

Canonical SMILES

COC1=C(C=C(C=C1F)C(=NO)N)F

Origin of Product

United States

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